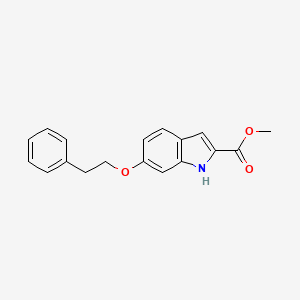

methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate

Description

Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate (C₁₈H₁₇NO₃, MW: 295.34 g/mol) is an indole-derived ester featuring a phenylethoxy substituent at the 6-position of the indole ring and a methyl ester at the 2-position . This compound is structurally notable for its extended alkoxy side chain, which enhances lipophilicity compared to simpler alkoxy or hydroxy-substituted indoles. Indole-2-carboxylates are widely explored in medicinal chemistry due to their versatility as intermediates for synthesizing bioactive molecules, including enzyme inhibitors and receptor modulators . The phenylethoxy group may influence pharmacokinetic properties, such as membrane permeability and metabolic stability, making this compound a candidate for further pharmacological optimization .

Properties

IUPAC Name |

methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-21-18(20)17-11-14-7-8-15(12-16(14)19-17)22-10-9-13-5-3-2-4-6-13/h2-8,11-12,19H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJMXXUSLJRYLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=C(C=C2)OCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201231052 | |

| Record name | Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201231052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887360-14-7 | |

| Record name | Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887360-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201231052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the 2-Phenylethoxy Group: The 2-phenylethoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the indole with 2-phenylethyl bromide in the presence of a base such as potassium carbonate.

Esterification: The final step involves the esterification of the carboxylic acid group at the 2-position of the indole ring with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated or aminated indole derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- The compound is being explored as a lead compound for developing novel pharmaceuticals. Its interaction with melatonin receptors (MT1 and MT2) suggests potential applications in sleep regulation and circadian rhythm modulation.

- Its antioxidant properties indicate possible therapeutic roles in managing oxidative stress-related diseases.

-

Bioactivity Studies :

- Research indicates that methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate exhibits various biological activities, including anti-inflammatory and anticancer effects. These properties are significant for developing new treatments against cancer and inflammatory diseases.

- Structure-Activity Relationship (SAR) Studies :

Biological Applications

-

Melatonin Receptor Interaction :

- The compound's ability to bind to melatonin receptors may facilitate research into sleep disorders and related conditions, potentially leading to new therapeutic approaches.

-

Antioxidant Activity :

- Its antioxidant properties suggest applications in formulations aimed at reducing oxidative stress, which is implicated in various chronic diseases such as cardiovascular disorders and neurodegenerative diseases.

- Antimicrobial Potential :

Synthetic Applications

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules :

- Indole Derivative Synthesis :

Case Study 1: Melatonin Receptor Modulation

Research has demonstrated that this compound interacts with melatonin receptors, influencing sleep patterns in animal models. This study highlights the potential for developing new sleep aids based on this compound's structure.

Case Study 2: Antioxidant Efficacy

A series of experiments assessed the antioxidant capacity of the compound against reactive oxygen species (ROS). Results indicated significant protective effects on cellular models exposed to oxidative stress, suggesting therapeutic implications for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Key Research Findings

- Substituent Position Matters : 6-Substituted indoles generally show better metabolic stability than 5-substituted analogs due to reduced steric hindrance in hepatic enzymes .

- Electron-Withdrawing Groups Enhance Bioactivity : Trifluoromethyl and nitro groups improve enzyme inhibition (e.g., LDH-A) by modulating electron density .

- Ester Choice Impacts Pharmacokinetics : Methyl esters undergo faster hydrolysis than ethyl analogs, affecting prodrug design .

Biological Activity

Methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate is a synthetic compound derived from the indole family, known for its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Indole Derivatives

Indoles are heterocyclic compounds that play critical roles in various biological processes. They are commonly found in numerous natural products and possess a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The introduction of substituents at specific positions on the indole ring can significantly influence these properties.

The biological activity of this compound is largely attributed to its structural features, particularly the phenylethoxy group at the 6-position and the carboxylate at the 2-position. These modifications enhance the compound's interaction with biological targets, which may include enzymes and receptors involved in disease processes.

Potential Mechanisms:

- Antiproliferative Activity : Preliminary studies indicate that compounds within this class exhibit antiproliferative effects against various cancer cell lines. For instance, related indole derivatives have shown GI50 values ranging from 26 nM to 86 nM in assays against cancer cell lines such as MCF-7 and A-549 .

- Integrase Inhibition : Similar indole derivatives have been identified as inhibitors of HIV-1 integrase, suggesting that this compound may also display antiviral properties through similar mechanisms .

Structure-Activity Relationship (SAR)

The SAR studies of indole derivatives reveal that substituents significantly impact their biological activities. In particular:

- Substituent Positioning : The position of substituents on the indole ring influences binding affinity and selectivity for targets such as cannabinoid receptors (CB1 and CB2). For example, modifications at the C3 position have been shown to enhance activity against these receptors .

| Compound | R1 | R2 | Activity (IC50 nM) |

|---|---|---|---|

| Va | H | Cl | 26 |

| Vb | CH3 | Cl | 59 |

| Vc | CH2CH3 | Cl | 56 |

Table 1: Antiproliferative activity of selected indole derivatives .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Anticancer Activity : Research has demonstrated that certain indole derivatives exhibit significant cytotoxicity against cancer cell lines. For example, compounds with specific substitutions showed IC50 values below 100 nM in various assays, indicating strong potential for further development .

- Antiviral Properties : A study focusing on integrase inhibitors revealed that modifications to the indole structure could enhance antiviral activity significantly. One derivative exhibited an IC50 value of 3.11 μM against HIV-1 integrase, underscoring the importance of structural optimization in drug design .

- Cannabinoid Receptor Modulation : Indole derivatives have also been studied for their effects on cannabinoid receptors, with some compounds demonstrating enhanced binding affinity due to strategic substitutions on the phenyl rings .

Q & A

Q. Table 1: Representative Synthetic Conditions

Advanced: How can coupling efficiency be optimized for derivatives of this compound?

Answer:

Key parameters include:

- Temperature : Elevated temperatures (100–150°C) improve reaction kinetics, as seen in DMF-mediated coupling reactions .

- Catalyst : Sodium ethoxide enhances nucleophilicity of phenylethoxy groups.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms.

- Purification : Column chromatography is critical for isolating high-purity products, with eluent systems tailored to substituent polarity .

Basic: What spectroscopic techniques are essential for characterization?

Answer:

- ¹H/¹³C NMR : Assigns substituent positions (e.g., phenylethoxy at C6, carboxylate at C2). For example, indole ring protons appear at δ 7.0–8.5 ppm .

- IR Spectroscopy : Confirms ester carbonyl (~1700 cm⁻¹) and indole NH (~3400 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ for C₁₈H₁₇NO₄: calc. 312.12) .

Advanced: How to resolve NMR discrepancies caused by substituent effects?

Answer:

- Dihedral angle analysis : Crystal structures (e.g., 6-methoxy-2-methyl-1-phenylindole) show that phenyl ring orientation (dihedral angle ~64°) splits proton signals due to ring current effects .

- Dynamic NMR : Variable-temperature studies distinguish conformational exchange broadening from electronic effects.

Basic: What safety precautions are required for handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust .

- Waste disposal : Segregate halogenated byproducts and dispose via certified hazardous waste services .

Advanced: How to mitigate byproduct formation during acetylation?

Answer:

- Recrystallization : Purify crude products using DMF/acetic acid mixtures to remove unreacted starting materials .

- Stoichiometric control : Limit excess acetylating agents to reduce side reactions.

- Reaction monitoring : Use TLC or HPLC to track intermediate formation and optimize reaction time .

Basic: What are common starting materials for indole-2-carboxylate derivatives?

Answer:

- Core scaffolds : Ethyl 1H-indole-2-carboxylate or methyl 3-formylindole-2-carboxylate .

- Functionalizing agents : Phenylethoxy bromides or iodides for ether linkages .

Advanced: How does the 2-phenylethoxy group influence indole reactivity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.